molecular formula C30H23ClN7Na3O10S2 B12739525 Trisodium 4-((5-((4-(4-butylphenoxy)-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrrole-3-carboxylate CAS No. 97574-43-1

Trisodium 4-((5-((4-(4-butylphenoxy)-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrrole-3-carboxylate

Cat. No.: B12739525
CAS No.: 97574-43-1
M. Wt: 810.1 g/mol
InChI Key: PZBVTCVOAVDFJQ-UHFFFAOYSA-K
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Description

Trisodium 4-((5-((4-(4-butylphenoxy)-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrrole-3-carboxylate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium 4-((5-((4-(4-butylphenoxy)-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrrole-3-carboxylate involves multiple steps, including diazotization and coupling reactions. The process typically starts with the diazotization of an aromatic amine, followed by coupling with a suitable coupling component under controlled pH and temperature conditions. The final product is then isolated and purified through crystallization or other separation techniques.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems to ensure consistent quality and yield. The process parameters such as temperature, pressure, and pH are meticulously controlled to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Trisodium 4-((5-((4-(4-butylphenoxy)-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced to its corresponding amines using reducing agents like sodium dithionite.

    Substitution: The compound can undergo substitution reactions, particularly on the aromatic rings, where substituents can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium dithionite is frequently used as a reducing agent.

    Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces aromatic amines.

Scientific Research Applications

Trisodium 4-((5-((4-(4-butylphenoxy)-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrrole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.

    Biology: Employed in staining techniques to visualize cellular components under a microscope.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.

Mechanism of Action

The mechanism of action of Trisodium 4-((5-((4-(4-butylphenoxy)-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrrole-3-carboxylate involves its interaction with various molecular targets. The compound’s azo group (-N=N-) can undergo tautomerization, affecting its binding to different substrates. The sulphonate groups enhance its solubility in aqueous environments, facilitating its use in various applications.

Comparison with Similar Compounds

Similar Compounds

  • Trisodium 4-amino-5-hydroxy-3-((4’-(4-hydroxyphenyl)azo)-3,3’-dimethoxy[1,1’-biphenyl]-4-yl)azo-6-((4-sulphonatophenyl)azo)naphthalene-2,7-disulphonate
  • Trisodium 4-amino-3-((4’-(2-amino-4-hydroxyphenyl)azo)-3,3’-dimethoxy[1,1’-biphenyl]-4-yl)azo-5-hydroxy-6-((4-sulphonatophenyl)azo)naphthalene-2,7-disulphonate

Uniqueness

What sets Trisodium 4-((5-((4-(4-butylphenoxy)-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrrole-3-carboxylate apart is its unique combination of functional groups, which confer specific properties such as enhanced solubility, stability, and intense coloration. These characteristics make it particularly valuable in applications requiring high-performance dyes.

Properties

CAS No.

97574-43-1

Molecular Formula

C30H23ClN7Na3O10S2

Molecular Weight

810.1 g/mol

IUPAC Name

trisodium;3-[[5-[[4-(4-butylphenoxy)-6-chloro-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-2-oxo-1-(4-sulfonatophenyl)-3H-pyrrole-4-carboxylate

InChI

InChI=1S/C30H26ClN7O10S2.3Na/c1-2-3-4-17-5-10-20(11-6-17)48-30-34-28(31)33-29(35-30)32-18-7-14-24(50(45,46)47)23(15-18)36-37-25-22(27(40)41)16-38(26(25)39)19-8-12-21(13-9-19)49(42,43)44;;;/h5-16,25H,2-4H2,1H3,(H,40,41)(H,42,43,44)(H,45,46,47)(H,32,33,34,35);;;/q;3*+1/p-3

InChI Key

PZBVTCVOAVDFJQ-UHFFFAOYSA-K

Canonical SMILES

CCCCC1=CC=C(C=C1)OC2=NC(=NC(=N2)NC3=CC(=C(C=C3)S(=O)(=O)[O-])N=NC4C(=CN(C4=O)C5=CC=C(C=C5)S(=O)(=O)[O-])C(=O)[O-])Cl.[Na+].[Na+].[Na+]

Origin of Product

United States

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